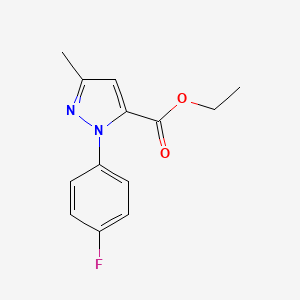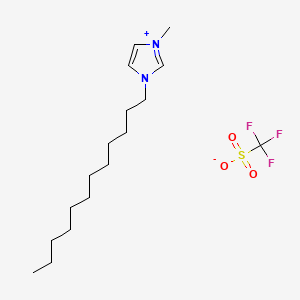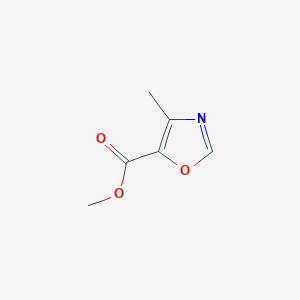
ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (EFPC) is a compound of interest in the scientific community due to its potential use in a variety of applications. It is a novel compound with a wide range of potential applications, and its synthesis and effects are being studied in detail.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate and its derivatives have been extensively studied for their crystal structures. For example, Kumar et al. (2018) synthesized a related compound and determined its crystal structure, revealing key features such as the coplanarity of pyran and pyrazole rings and the perpendicular orientation of the phenyl ring. This study enhances the understanding of the molecular conformation and stability of such compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Synthetic Methodologies
- Innovative synthetic methods for creating this compound and its variants have been explored. For instance, Wu et al. (2006) described the efficient synthesis of a similar compound and its use in creating novel fluorescent molecules and potential agricultural inhibitors (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Corrosion Inhibition
- Pyrazole derivatives, including ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, have been evaluated for their corrosion inhibition properties. Dohare et al. (2017) investigated similar compounds for their efficacy in protecting mild steel, demonstrating a potential industrial application in metal preservation (Dohare, Ansari, Quraishi, & Obot, 2017).
Biological Activity
- Research on related compounds has shown potential biological activity. For instance, Liu et al. (2016) synthesized a compound with a similar structure and reported its effectiveness in inhibiting the proliferation of certain cancer cell lines (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the electronic and molecular properties of these compounds. For example, the research by Viveka et al. (2016) on a related ethyl pyrazole carboxylate provided insights into its molecular geometry and electronic structure using density functional theory (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Propiedades
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZFWWAPHFHDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623621 | |
| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
288251-64-9 | |
| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














